molecular formula C11H19NO4 B2464503 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate CAS No. 1384429-90-6

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate

Cat. No.: B2464503
CAS No.: 1384429-90-6
M. Wt: 229.276
InChI Key: WDXRSJHZOZQZGJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate: is a chemical compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mechanism of Action

Target of Action

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is a complex organic compound Similar compounds have been used to prepare derivatives that act as inhibitors of nitric oxide synthase .

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its functional groups .

Biochemical Pathways

Similar compounds have been involved in the synthesis of 1,3-thiazolidin-2-imines derivatives , suggesting potential involvement in thiazolidine-related biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (20127 g/mol) and its structure suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

Similar compounds have been used to prepare derivatives that act as inhibitors of nitric oxide synthase , suggesting potential cellular effects related to the regulation of nitric oxide.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate typically involves the reaction of tert-butyl acetoacetate with 2-(hydroxymethyl)pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the manufacture of polymers and coatings .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is unique due to the presence of both a tert-butyl ester and a hydroxymethyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRSJHZOZQZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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